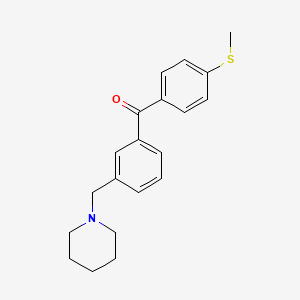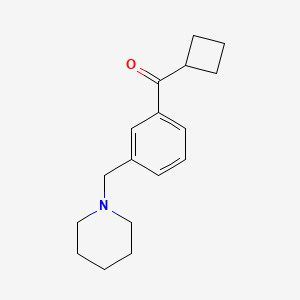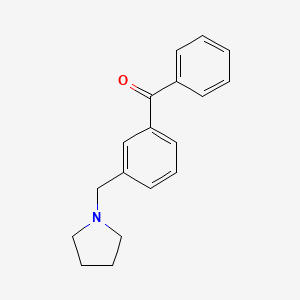![molecular formula C21H21ClFNO3 B1325732 3-Chloro-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-4-fluorobenzophenone CAS No. 898761-97-2](/img/structure/B1325732.png)
3-Chloro-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-4-fluorobenzophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-4-fluorobenzophenone, also known as “3C-FBP”, is a compound belonging to the benzophenone family. It is a colorless solid with a melting point of 145-147°C and a boiling point of 295-296°C. 3C-FBP has been used in a variety of scientific research applications, including as a catalyst for organic synthesis, as a reagent for the synthesis of heterocyclic compounds, and in the development of pharmaceuticals. In addition, 3C-FBP has been studied for its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Antiviral Applications
A study by Apaydın et al. (2020) explored the synthesis and antiviral evaluation of spirothiazolidinone derivatives, which showed strong activity against influenza A/H3N2 virus and human coronavirus 229E. These findings highlight the potential of spirothiazolidinone compounds in antiviral drug development (Apaydın et al., 2020).
Growth-Regulating Activity
Sharifkanov et al. (2001) reported on the synthesis of a compound related to 3-Chloro-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-4-fluorobenzophenone, demonstrating growth-regulating activity. This suggests potential applications in the field of agriculture or botanical sciences (Sharifkanov et al., 2001).
Antimicrobial Activities
Patel and Patel (2015) explored various spiro thiazolinone heterocyclic compounds, which exhibited higher antimicrobial activities as the fusion of heterocyclic rings increased. This indicates potential for developing new antimicrobial agents (Patel & Patel, 2015).
Removal of Carcinogenic Compounds
Akceylan et al. (2009) synthesized a Mannich base derivative of a related compound for the removal of carcinogenic azo dyes and aromatic amines from water, demonstrating its potential in environmental cleanup applications (Akceylan et al., 2009).
Nematicidal Activity
Srinivas et al. (2008) synthesized compounds that demonstrated nematicidal activities, suggesting possible applications in pest control and agriculture (Srinivas et al., 2008).
Tumor Imaging Agent
Xie et al. (2015) synthesized a σ1 receptor radioligand with low lipophilicity, suggesting its potential as a potent tumor imaging agent (Xie et al., 2015).
Antimicrobial Agents
Al-Ahmadi and El-zohry (1995) reported on the synthesis of new spiroheterocyclic pyrylium salts related to 1-oxa-4-thiaspiro[4.5]decan-2-one, demonstrating their potential as antimicrobial agents (Al-Ahmadi & El-zohry, 1995).
Propiedades
IUPAC Name |
(3-chloro-4-fluorophenyl)-[3-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClFNO3/c22-18-13-17(4-5-19(18)23)20(25)16-3-1-2-15(12-16)14-24-8-6-21(7-9-24)26-10-11-27-21/h1-5,12-13H,6-11,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHFMWVIRDILBNT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)CC3=CC(=CC=C3)C(=O)C4=CC(=C(C=C4)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClFNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10643321 |
Source


|
| Record name | (3-Chloro-4-fluorophenyl){3-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10643321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-4-fluorobenzophenone | |
CAS RN |
898761-97-2 |
Source


|
| Record name | Methanone, (3-chloro-4-fluorophenyl)[3-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898761-97-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Chloro-4-fluorophenyl){3-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10643321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-[3-(morpholinomethyl)phenyl]-4-oxobutyrate](/img/structure/B1325650.png)
![Ethyl 6-[3-(morpholinomethyl)phenyl]-6-oxohexanoate](/img/structure/B1325652.png)
![Ethyl 7-[3-(morpholinomethyl)phenyl]-7-oxoheptanoate](/img/structure/B1325653.png)







![Ethyl 5-oxo-5-[3-(piperidinomethyl)phenyl]valerate](/img/structure/B1325669.png)
![Ethyl 6-oxo-6-[3-(piperidinomethyl)phenyl]hexanoate](/img/structure/B1325670.png)
![Ethyl 7-oxo-7-[3-(piperidinomethyl)phenyl]heptanoate](/img/structure/B1325671.png)
